B600295 3-Dehydrotrametenolic acid CAS No. 29220-16-4

3-Dehydrotrametenolic acid

Cat. No. B600295
CAS RN: 29220-16-4
M. Wt: 454.695
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-Dehydrotrametenolic acid (DTA) is a lanostane-type triterpene acid isolated from the sclerotium of Poria cocos . It is known to be a lactate dehydrogenase (LDH) inhibitor . DTA promotes adipocyte differentiation in vitro and acts as an insulin sensitizer in vivo . It also induces apoptosis and has anticancer activity .


Molecular Structure Analysis

The molecular formula of 3-Dehydrotrametenolic acid is C30H46O3 . The IUPAC name is (2R)-2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid .


Physical And Chemical Properties Analysis

The molecular weight of 3-Dehydrotrametenolic acid is 454.7 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 5 . The Exact Mass and Monoisotopic Mass is 454.34469533 g/mol .

Scientific Research Applications

Skin Barrier Function Enhancement

DTA has been found to have significant effects on skin barrier function . It increases the microRNA (mRNA) expression of natural moisturizing factor-related genes, such as HAS-2, HAS-3, and AQP3 in HaCaT cells . This suggests that DTA could be a promising ingredient in cosmetics for moisturizing and increased skin barrier function .

Keratinocyte Differentiation

DTA upregulates the mRNA expression of various keratinocyte differentiation markers, including TGM-1, involucrin, and caspase-14 . This indicates that DTA could play a crucial role in the process of keratinocyte differentiation, which is essential for the formation of the skin barrier .

Anti-Inflammatory Effects

Several studies have reported the anti-inflammatory effects of DTA . This suggests that DTA could be used in the treatment of inflammatory conditions, although more research is needed in this area.

Antidiabetic Effects

DTA has been reported to have antidiabetic effects . It can reduce hyperglycemia in mouse models of noninsulin-dependent diabetes mellitus (NIDDM) and act as an insulin sensitizer . This suggests potential applications of DTA in the management and treatment of diabetes.

Regulatory Mechanisms in Skin Cells

The regulatory effects of DTA on skin hydration and keratinocyte differentiation are mediated by the MAPK/AP-1 and IκBα/NF-κB pathways . This provides insights into the molecular mechanisms underlying the beneficial effects of DTA on skin health.

Potential Use in Cosmetics

Given its beneficial effects on skin hydration, keratinocyte differentiation, and skin barrier function, DTA could be a promising ingredient in cosmetics .

Mechanism of Action

Target of Action

3-Dehydrotrametenolic acid primarily targets Caspase-3 and Lactate Dehydrogenase (LDH) . Caspase-3 is a crucial enzyme in the execution-phase of cell apoptosis, while LDH plays a significant role in the conversion of lactate to pyruvate, an essential step in cellular respiration.

Mode of Action

3-Dehydrotrametenolic acid induces apoptosis through the Caspase-3 pathway . It also acts as an LDH inhibitor , which can influence cellular respiration and energy production. Furthermore, it has been found to promote adipocyte differentiation in vitro .

Biochemical Pathways

The compound’s interaction with Caspase-3 leads to the induction of apoptosis, a biochemical pathway that results in programmed cell death . By inhibiting LDH, 3-Dehydrotrametenolic acid can potentially disrupt normal cellular respiration and energy production .

Pharmacokinetics

It’s known that the compound is isolated from the sclerotium of poria cocos , suggesting it may be bioavailable through oral consumption as part of traditional medicine practices

Result of Action

3-Dehydrotrametenolic acid has been shown to have anti-tumor activity , anti-inflammatory effects , and anti-diabetic effects . Its induction of apoptosis could contribute to its anti-tumor activity, while its interaction with biochemical pathways could underlie its anti-inflammatory and anti-diabetic effects.

Future Directions

DTA could be a promising ingredient in cosmetics for moisturizing and increased skin barrier function . Its effects on skin barrier function are still being studied, and more research is needed to fully understand its potential benefits .

properties

IUPAC Name

(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,11,14,20-21,24-25,31H,8,10,12-13,15-18H2,1-7H3,(H,32,33)/t20-,21-,24+,25+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPLAAZRZNKRRY-GIICLEHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@H]([C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Dehydrotrametenolic acid

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